![molecular formula C18H32O16 B12063435 (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Panose is a mildly sweet oligosaccharide composed of three glucose units linked by 1–4 and 1–6 glycosidic bonds. It is known for its potential as a prebiotic, promoting the growth of beneficial gut bacteria. D-Panose is found in various natural sources, including Chinese rice wine and honey .
準備方法
Synthetic Routes and Reaction Conditions
D-Panose can be synthesized through enzymatic reactions involving dextransucrase, an enzyme that catalyzes the transfer of glucose units from sucrose to maltose, forming D-Panose. This reaction typically occurs in batch or fed-batch reactors under controlled conditions to optimize yield .
Industrial Production Methods
Industrial production of D-Panose involves the use of immobilized enzymes to continuously produce the compound. This method ensures a steady supply of D-Panose and enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
D-Panose undergoes various chemical reactions, including:
Oxidation: D-Panose can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in D-Panose.
Substitution: Substitution reactions can introduce new functional groups into the D-Panose molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various D-Panose derivatives with modified functional groups, which can have different properties and applications .
科学的研究の応用
D-Panose has a wide range of scientific research applications:
Chemistry: Used as an analytical standard in various chromatographic and spectroscopic techniques.
Biology: Investigated for its prebiotic properties, promoting the growth of beneficial gut bacteria.
Industry: Used in the food industry as a non-cariogenic sweetener and as an ingredient in functional foods.
作用機序
D-Panose exerts its effects primarily through its prebiotic properties. It promotes the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus by serving as a substrate for their fermentation. This, in turn, inhibits the growth of harmful bacteria by outcompeting them for resources .
類似化合物との比較
Similar Compounds
Isomaltose: Another oligosaccharide with similar prebiotic properties.
Maltotriose: A trisaccharide composed of three glucose units linked by 1–4 glycosidic bonds.
Kojibiose: A disaccharide with potential prebiotic effects.
Uniqueness of D-Panose
D-Panose is unique due to its specific glycosidic linkages (1–4 and 1–6), which confer distinct prebiotic properties. Its ability to promote the growth of beneficial gut bacteria while inhibiting harmful ones makes it a valuable compound in both scientific research and industrial applications .
特性
分子式 |
C18H32O16 |
|---|---|
分子量 |
504.4 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12-,13-,14-,15-,16+,17+,18-/m1/s1 |
InChIキー |
OWEGMIWEEQEYGQ-QNHQVNOCSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


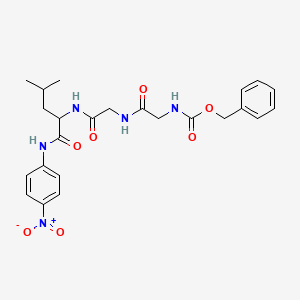
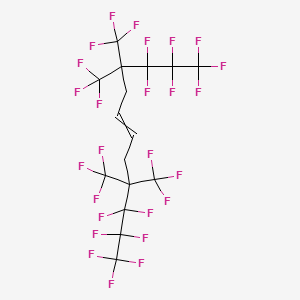


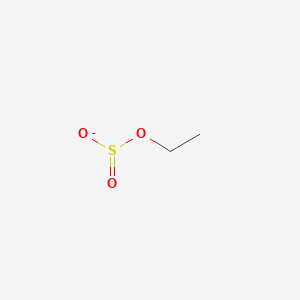

![3-Oxodecanoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B12063403.png)



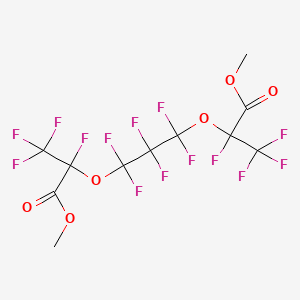

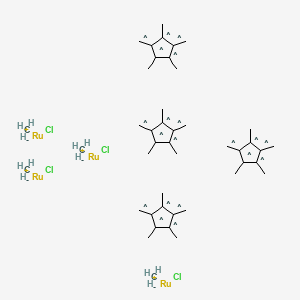
palladium(II)](/img/structure/B12063454.png)
